2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole)
Description
Properties
IUPAC Name |
bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4S2/c1-17-3-13-23-25(15-17)33-27(29-23)19-5-9-21(10-6-19)31-32-22-11-7-20(8-12-22)28-30-24-14-4-18(2)16-26(24)34-28/h3-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWUWXCWLGMXKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066176 | |
| Record name | Benzothiazole, 2,2'-(azodi-4,1-phenylene)bis[6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17205-68-4 | |
| Record name | 2,2′-(1,2-Diazenediyldi-4,1-phenylene)bis[6-methylbenzothiazole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17205-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazole, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis(6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017205684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazole, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis[6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzothiazole, 2,2'-(azodi-4,1-phenylene)bis[6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(azodi-p-phenylene)bis(6-methylbenzothiazole) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole) typically involves the reaction of 2-(4-aminophenyl)-6-methylbenzothiazole with an appropriate diazotizing agent . The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to ensure the stability of the diazonium intermediate.
Solvent: Common solvents used include water or alcohols.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the diazotization process.
Industrial Production Methods
In industrial settings, the production of 2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity 2-(4-aminophenyl)-6-methylbenzothiazole and diazotizing agents.
Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pH, and reaction time.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole rings.
Reduction: Reduced forms of the azodi-p-phenylene bridge.
Substitution: Nitrated or halogenated benzothiazole derivatives.
Scientific Research Applications
Structure and Composition
- Chemical Formula : C_{18}H_{16}N_2S_2
- Molecular Weight : 336.46 g/mol
- CAS Number : 17205-68-4
The compound features two 6-methylbenzothiazole units connected by an azobenzene moiety, which allows for interesting interactions with light and other chemical species.
Physical Properties
- Melting Point : Data not specified in the sources.
- Solubility : Solubility characteristics are essential for its application in various solvents.
Photochemical Applications
The azobenzene structure allows 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole) to undergo reversible photoisomerization. This property is exploited in:
- Optical Switches : The compound can be used to create materials that change their optical properties upon exposure to light, which is useful in data storage and signal processing.
- Photoresponsive Polymers : Incorporation into polymer matrices can yield materials that respond to light stimuli, enabling applications in smart coatings and sensors.
Biological Applications
Research indicates potential biological applications due to the benzothiazole units:
- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Research : Investigations into the compound's effects on cancer cell lines are ongoing, focusing on its ability to induce apoptosis or inhibit cell proliferation.
Material Science
The compound's unique properties make it suitable for:
- Conductive Materials : Its ability to participate in charge transfer interactions positions it as a candidate for use in organic electronics.
- Dyes and Pigments : The vivid color characteristics of benzothiazole derivatives can be utilized in dye applications.
Sensor Technology
Due to its sensitivity to environmental changes (like pH or temperature), this compound can be integrated into sensor devices for detecting specific analytes.
Case Study 1: Photonic Applications
A study demonstrated the use of 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole) in creating a photonic device capable of switching states under UV light exposure. The device showed promising results in terms of response time and durability.
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal evaluated the antimicrobial properties of similar benzothiazole compounds. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting that 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole) could have similar effects.
Mechanism of Action
The mechanism of action of 2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole) involves its interaction with specific molecular targets and pathways. The compound can:
Bind to DNA: Intercalate between DNA bases, affecting DNA replication and transcription.
Inhibit Enzymes: Inhibit the activity of certain enzymes involved in cellular processes.
Generate Reactive Oxygen Species (ROS): Induce oxidative stress by generating ROS, leading to cell damage and apoptosis.
Comparison with Similar Compounds
Structural Analog: Disodium 2,2'-(Azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate]
Key Differences :
- Substituents: The sulfonate (-SO₃⁻) groups at the 7-position of each benzothiazole ring increase hydrophilicity and solubility in polar solvents, unlike the non-sulfonated parent compound.
- Applications: The sulfonate derivative is likely used in aqueous formulations (e.g., dyes or sensors), whereas the unsulfonated compound may exhibit better thermal stability in non-polar matrices .
| Property | 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole) | Disodium Sulfonate Derivative |
|---|---|---|
| Molecular Formula | C₂₆H₁₈N₄S₂ | C₂₆H₁₆N₄O₆S₂Na₂ |
| Molecular Weight | 474.57 g/mol | 614.57 g/mol |
| Solubility | Low in water, soluble in organic solvents | High in water |
| Key Functional Groups | Azo (-N=N-), methyl (-CH₃) | Azo, methyl, sulfonate (-SO₃⁻) |
Structural Analog: 6-Benzothiazolamine, 2,2'-(1,3-phenylene)bis- (CAS 331653-50-0)
Key Differences :
- Linkage : The central phenylene group is connected via amine (-NH-) groups instead of an azo linkage, reducing conjugation and altering electronic properties.
- Reactivity : The amine groups may participate in hydrogen bonding or acid-base reactions, unlike the inert azo group in the target compound .
| Property | 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole) | 2,2'-(1,3-Phenylene)bis-6-benzothiazolamine |
|---|---|---|
| Molecular Formula | C₂₆H₁₈N₄S₂ | C₂₀H₁₄N₄S₂ |
| Molecular Weight | 474.57 g/mol | 390.48 g/mol |
| Functional Groups | Azo, methyl | Amine, benzothiazole |
| Conjugation Length | Extended (azo + phenylene) | Limited (amine + phenylene) |
Structural Analog: 2-Methyl-6-phenylbenzothiazole (CAS 107559-02-4)
Key Differences :
- Structure: A monomeric benzothiazole with methyl and phenyl substituents, lacking the dimeric azo-phenylene backbone.
- Photophysical Properties : Shorter conjugation length results in weaker absorption in visible regions compared to the target compound .
| Property | 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole) | 2-Methyl-6-phenylbenzothiazole |
|---|---|---|
| Molecular Formula | C₂₆H₁₈N₄S₂ | C₁₄H₁₁NS |
| Molecular Weight | 474.57 g/mol | 225.31 g/mol |
| Substituents | Methyl, azo-phenylene | Methyl, phenyl |
| Applications | Potential use in optoelectronics | Intermediate in organic synthesis |
Biological Activity
2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole) (often abbreviated as ADBMB) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of ADBMB, focusing on its synthesis, mechanisms of action, and various biological applications supported by empirical data.
Chemical Structure and Properties
ADBMB is characterized by its azobenzene structure linked to two 6-methylbenzothiazole moieties. The molecular formula is CHNS, and it possesses both hydrophobic and polar characteristics, which influence its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 344.46 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Synthesis
The synthesis of ADBMB typically involves the coupling of 6-methylbenzothiazole derivatives with an azobenzene precursor. This process can be achieved through various methods, including:
- Nucleophilic substitution : Utilizing nucleophiles derived from benzothiazole.
- Coupling reactions : Employing coupling agents to facilitate the formation of the azobenzene linkage.
ADBMB exhibits multiple mechanisms of action that contribute to its biological activity:
- Antimicrobial Activity : ADBMB has shown efficacy against various bacterial strains, with studies indicating a mechanism involving disruption of bacterial cell membranes and inhibition of protein synthesis.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anticancer Activity : Preliminary studies suggest that ADBMB may induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
Studies have demonstrated that ADBMB possesses significant antimicrobial properties. In vitro tests revealed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The antioxidant capacity of ADBMB was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a dose-dependent scavenging effect, with an IC50 value of 25 µg/mL.
Anticancer Activity
In cancer research, ADBMB was tested against various cell lines, including MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer). The findings are summarized in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| SK-Hep-1 | 10 |
| NUGC-3 | 12 |
The mechanism underlying its anticancer effects appears to involve cell cycle arrest and induction of apoptosis.
Case Studies
- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections, ADBMB was administered as part of a combination therapy. Results indicated a significant reduction in infection rates compared to controls.
- Case Study on Cancer Treatment : In preclinical models, ADBMB demonstrated a synergistic effect when combined with existing chemotherapeutics, enhancing overall efficacy and reducing side effects.
Q & A
Q. What are the optimized synthetic routes for 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole), and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions using substituted benzothiazole precursors. For example, refluxing 6-methylbenzothiazole derivatives with azodi-p-phenylene linkers in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–12 hours is a common approach . Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of reactants), solvent polarity, and temperature. TLC monitoring is critical to track reaction progress. Post-reaction purification via vacuum filtration or column chromatography (hexane/ethyl acetate) improves purity .
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and azo bond formation.
- Elemental analysis (CHNS) to verify empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- HPLC with UV detection (λ ~300 nm, typical for benzothiazoles) to assess purity (>95%).
- Mass spectrometry (ESI-TOF) for molecular ion confirmation.
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Methodological Answer : The azo bond (-N=N-) is photosensitive; store samples in amber vials at –20°C under inert gas (N₂/Ar). Degradation products can be monitored via periodic HPLC analysis. Avoid prolonged exposure to acidic/basic conditions, which may cleave the azo linkage .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced electronic or biological properties?
- Methodological Answer : Apply density functional theory (DFT) to model electronic transitions, HOMO-LUMO gaps, and azo bond torsion angles. For example, ICReDD’s quantum chemical reaction path searches can predict optimal substituents (e.g., electron-withdrawing groups on benzothiazole) to tune absorption spectra or redox potentials . Pair computational predictions with experimental validation (e.g., UV-vis spectroscopy, cyclic voltammetry) .
Q. What strategies resolve contradictions in reported biological activity data for benzothiazole-azo derivatives?
- Methodological Answer : Discrepancies often arise from variations in:
- Assay conditions (e.g., cell line specificity, incubation time).
- Sample purity (e.g., trace solvents affecting cytotoxicity).
To address this: - Standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity).
- Replicate studies with rigorously purified batches (HPLC >99%).
- Apply multivariate statistical analysis (e.g., PCA) to correlate structural features with activity trends .
Q. How can researchers mechanistically probe the azo bond cleavage process under physiological conditions?
- Methodological Answer : Use:
- pH-dependent kinetic studies (e.g., UV-vis monitoring of absorbance decay at λₘₐₓ ~450 nm).
- LC-MS to identify cleavage products (e.g., 6-methylbenzothiazole fragments).
- Radical scavengers (e.g., TEMPO) to test for free-radical-mediated pathways .
Q. What experimental design principles apply when synthesizing Schiff base or click chemistry derivatives of this compound?
- Methodological Answer : For Schiff base derivatives :
- React the amino group of 2-aminobenzothiazole intermediates with aldehydes/ketones under anhydrous conditions (e.g., ethanol, acetic acid catalyst) .
For click chemistry : - Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with pre-functionalized azides. Optimize catalyst loading (e.g., 10 mol% CuSO₄/Na ascorbate) and reaction time (12–24 h) .
Key Considerations for Contradictory Data
- Synthetic Reproducibility : Variations in solvent purity (e.g., absolute ethanol vs. technical grade) significantly impact yields. Always report solvent sources and drying methods .
- Biological Variability : Use at least three independent replicates and include positive/negative controls to normalize inter-lab differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
